![molecular formula C19H15N3O B6622917 2-(2-phenyl-5,7-dihydro-4H-furo[2,3-c]pyridin-6-yl)pyridine-3-carbonitrile](/img/structure/B6622917.png)
2-(2-phenyl-5,7-dihydro-4H-furo[2,3-c]pyridin-6-yl)pyridine-3-carbonitrile
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Overview
Description
2-(2-phenyl-5,7-dihydro-4H-furo[2,3-c]pyridin-6-yl)pyridine-3-carbonitrile is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a heterocyclic compound that contains a pyridine ring and a furan ring in its structure. It has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential future applications.
Mechanism of Action
The mechanism of action of 2-(2-phenyl-5,7-dihydro-4H-furo[2,3-c]pyridin-6-yl)pyridine-3-carbonitrile is not well understood. However, it has been proposed that this compound inhibits the activity of enzymes involved in the growth and replication of cancer cells and viruses. It has also been suggested that this compound induces apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
Studies have shown that 2-(2-phenyl-5,7-dihydro-4H-furo[2,3-c]pyridin-6-yl)pyridine-3-carbonitrile has several biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and viruses, induce apoptosis in cancer cells, and reduce inflammation. It has also been shown to have antioxidant properties and to protect against oxidative stress.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 2-(2-phenyl-5,7-dihydro-4H-furo[2,3-c]pyridin-6-yl)pyridine-3-carbonitrile in lab experiments is its potential as an anticancer and antiviral agent. This compound has been shown to be effective in inhibiting the growth of cancer cells and viruses, making it a promising candidate for further study. However, one of the limitations of using this compound in lab experiments is its toxicity. It has been shown to be toxic to normal cells at high concentrations, which may limit its use in clinical settings.
Future Directions
There are several potential future directions for the study of 2-(2-phenyl-5,7-dihydro-4H-furo[2,3-c]pyridin-6-yl)pyridine-3-carbonitrile. One direction is to further investigate its mechanism of action and its potential as an anticancer and antiviral agent. Another direction is to study its potential as an anti-inflammatory agent, as it has been shown to reduce inflammation. Additionally, future studies could investigate ways to reduce its toxicity to normal cells, making it a safer and more effective treatment option.
Synthesis Methods
The synthesis of 2-(2-phenyl-5,7-dihydro-4H-furo[2,3-c]pyridin-6-yl)pyridine-3-carbonitrile has been achieved using different methods, including the reaction of 2-aminopyridine with an aldehyde, followed by the reaction with a cyanoacetamide. Another method involves the reaction of 2-aminopyridine with an aldehyde, followed by the reaction with a ketone.
Scientific Research Applications
2-(2-phenyl-5,7-dihydro-4H-furo[2,3-c]pyridin-6-yl)pyridine-3-carbonitrile has been studied extensively for its potential applications in various fields. One of the most significant applications is in the field of medicinal chemistry. This compound has been shown to have potential as an anticancer agent, as it inhibits the growth of cancer cells by inducing apoptosis. It has also been studied for its potential as an antiviral agent, as it inhibits the replication of the hepatitis C virus.
properties
IUPAC Name |
2-(2-phenyl-5,7-dihydro-4H-furo[2,3-c]pyridin-6-yl)pyridine-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N3O/c20-12-16-7-4-9-21-19(16)22-10-8-15-11-17(23-18(15)13-22)14-5-2-1-3-6-14/h1-7,9,11H,8,10,13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MZOWACUKVSWTNX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1C=C(O2)C3=CC=CC=C3)C4=C(C=CC=N4)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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